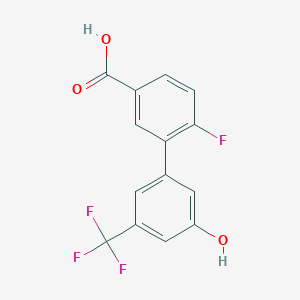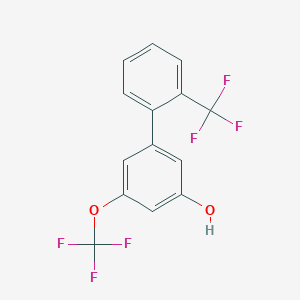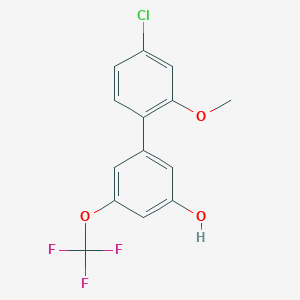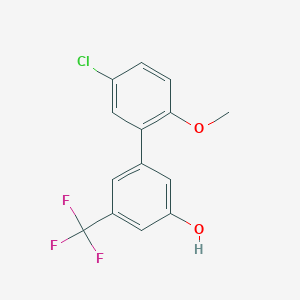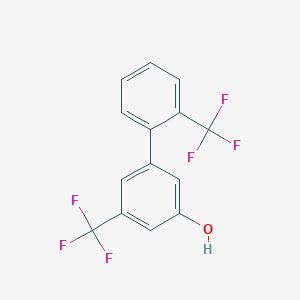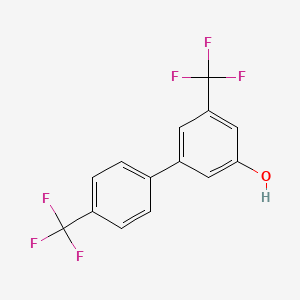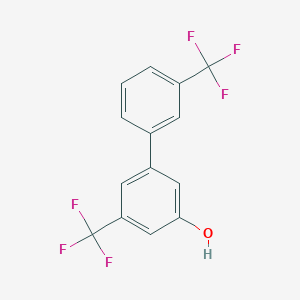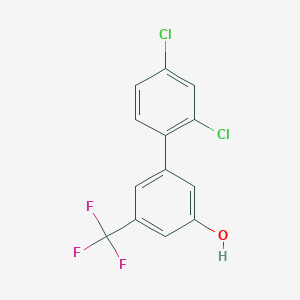
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-DCPT-95) is an aromatic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 76 °C and a boiling point of 246 °C. 5-DCPT-95 is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds for use in drug development and in the production of biodegradable polymers. In addition, it is used as a catalyst in organic reactions, as a solvent in chromatography, and as a reagent in the synthesis of organic compounds.
Mecanismo De Acción
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% acts as a catalyst in organic reactions by activating the reactants and facilitating the formation of new bonds. It is able to do this due to its electron-withdrawing trifluoromethyl group, which increases the reactivity of the molecules it is attached to. This increased reactivity allows the molecules to form new bonds more easily, leading to the desired product.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% has not been found to have any adverse biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it does not interact with any known enzymes or receptors in the body. It is considered to be a safe compound for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a catalyst in organic reactions. Its electron-withdrawing trifluoromethyl group increases the reactivity of the molecules it is attached to, allowing for the formation of new bonds more easily. However, it is important to note that 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% is not soluble in water and must be used in a solvent such as dichloromethane or acetonitrile.
Direcciones Futuras
There are numerous potential future directions for the use of 5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%. It could be used as a catalyst in the synthesis of organic compounds for use in drug development, as a reagent in the production of biodegradable polymers, and as a solvent in chromatography. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it could be further studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.
Métodos De Síntesis
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by reacting 2,4-dichlorophenol with trifluoromethyl iodide in the presence of an anhydrous base like potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-5°C. The reaction is completed in a few hours and yields a product that is 95% pure.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBQQJAHIACRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686696 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261902-89-9 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)



